N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide
Description
N-{4-[(4,6-Dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide is a sulfonamide-derived compound featuring a furan-2-carboxamide moiety linked to a phenyl ring via a sulfamoyl bridge, which is further substituted with a 4,6-dimethoxypyrimidin-2-yl group. This structure combines a heterocyclic pyrimidine core with electron-donating methoxy groups and a sulfonamide pharmacophore, commonly associated with antimicrobial and enzyme-inhibitory activities. The compound’s molecular formula is C₁₇H₁₆N₄O₄S (MW: 372.4 g/mol), and it is structurally related to sulfa drugs but distinct in its pyrimidine and furan modifications .
Properties
IUPAC Name |
N-[4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S/c1-25-14-10-15(26-2)20-17(19-14)21-28(23,24)12-7-5-11(6-8-12)18-16(22)13-4-3-9-27-13/h3-10H,1-2H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYUKKLXXHBZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide involves multiple steps, including condensation, reduction, and acylation reactions. The starting materials typically include 2-nitrophenylacetonitrile and 4,6-dimethoxy-2-methylsulfonylpyrimidine. The reaction conditions often involve the use of solvents like hexane, ethyl acetate, and acetone to remove impurities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling chemicals.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its biological activity.
Reduction: This reaction can modify the compound’s structure, impacting its efficacy and stability.
Substitution: This reaction can introduce new functional groups, potentially enhancing or diminishing its biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of various chemical reactions on sulfonamide derivatives.
Biology: The compound’s ability to inhibit oxidative bursts in phagocytes makes it a valuable tool for studying immune responses and inflammation.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide involves the inhibition of oxidative bursts in phagocytes. This is achieved by downregulating the expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of anti-inflammatory cytokine IL-10 . The compound’s molecular targets include various enzymes and receptors involved in the inflammatory response.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Substituent Effects: Methoxy vs. Positional Isomerism: The 2,6-dimethoxypyrimidin-4-yl isomer () may exhibit distinct binding modes due to altered sulfamoyl attachment position .
Core Heterocycle Variations: Replacement of pyrimidine with trifluoromethylphenyl () introduces strong electron-withdrawing effects, enhancing antibacterial potency.
Biological Activity
N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide, a compound with the CAS number 24341-30-8, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
The compound has the following chemical properties:
- Molecular Formula : C14H16N4O5S
- Molecular Weight : 352.3656 g/mol
- Density : 1.431 g/cm³
- Refractive Index : 1.609
Structural Representation
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may exert cytoprotective effects against DNA and mitochondrial damage induced by carcinogens.
Case Study: Cytoprotective Effects
A study investigated the effects of a structurally similar compound (BK3C231) on cellular DNA and mitochondria in human colon fibroblast cells (CCD-18Co). The findings revealed that pretreatment with BK3C231 significantly reduced DNA strand breaks and mitochondrial membrane potential loss when exposed to the carcinogen 4-nitroquinoline 1-oxide (4NQO). This suggests that compounds with similar structures may possess chemopreventive properties through the inhibition of nitrosative stress and enhancement of antioxidant defenses .
Table of Biological Activities
Research Findings
Research has indicated that compounds similar to this compound may also show promise in various therapeutic areas:
- Antimicrobial Activity : Some sulfonamides exhibit broad-spectrum antibacterial properties.
- Anti-inflammatory Effects : There are indications that these compounds may modulate inflammatory pathways.
- Potential in Cancer Therapy : The ability to induce apoptosis in cancer cells has been observed in related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
